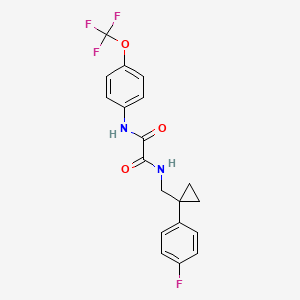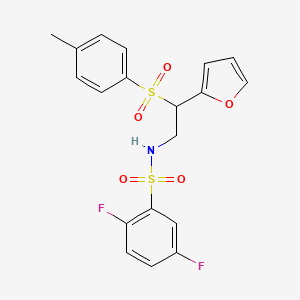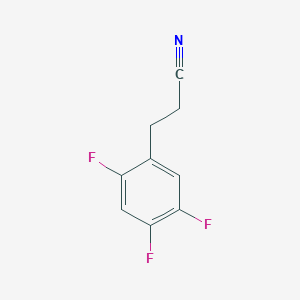
N1-((1-(4-氟苯基)环丙基)甲基)-N2-(4-(三氟甲氧基)苯基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a useful research compound. Its molecular formula is C19H16F4N2O3 and its molecular weight is 396.342. The purity is usually 95%.
BenchChem offers high-quality N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Biological Potential of Indole Derivatives
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound , with its fluorophenyl and trifluoromethoxyphenyl groups, could potentially be synthesized into a variety of indole derivatives, expanding its range of biological applications.
Electrochromic Materials
Polymers containing the 4-(trifluoromethoxy)phenyl group have been synthesized electrochemically and characterized for their electrochromic behaviors . The compound , with its trifluoromethoxyphenyl group, could potentially be used in the synthesis of new electrochromic materials.
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound , with its fluorophenyl and trifluoromethoxyphenyl groups, could potentially be used in SM coupling reactions to form new carbon–carbon bonds.
Synthesis of Chiral Intermediates
Compounds with fluorophenyl groups can give rise to chiral intermediates, which have wide applications in asymmetric synthesis . The compound , with its fluorophenyl group, could potentially be used in the synthesis of chiral intermediates.
属性
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F4N2O3/c20-13-3-1-12(2-4-13)18(9-10-18)11-24-16(26)17(27)25-14-5-7-15(8-6-14)28-19(21,22)23/h1-8H,9-11H2,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZRHXGSNXDWLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-methoxybenzamide](/img/structure/B2800637.png)

![3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanehydrazide](/img/structure/B2800641.png)

![4-[(3,5-Dimethylphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2800643.png)
![N-[di(propan-2-yloxy)phosphoryl-(3,4,5-trimethoxyphenyl)methyl]aniline](/img/structure/B2800645.png)

![(2-Chlorophenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2800647.png)
![3-ethylsulfanyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2800649.png)
![N-phenyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2800651.png)
![2-Hydroxy-5-{[6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]amino}benzoic acid](/img/structure/B2800654.png)
